molecular formula C16H20N2O3S B2718440 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea CAS No. 1396846-07-3

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2718440
CAS No.: 1396846-07-3
M. Wt: 320.41
InChI Key: IIBASFDKFXRCDZ-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a hybrid structure combining a thiophene ring, a substituted phenyl group (4-methoxyphenyl), and a hydroxy-methylpropyl chain. Urea derivatives are widely studied for their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-16(20,10-12-5-7-13(21-2)8-6-12)11-17-15(19)18-14-4-3-9-22-14/h3-9,20H,10-11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBASFDKFXRCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, thiophene-2-carboxylic acid, and isocyanates.

    Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through reactions such as aldol condensation, esterification, and reduction.

    Final Coupling Reaction: The final step involves the coupling of the intermediate compounds with isocyanates under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysts and Solvents: The use of specific catalysts and solvents to improve reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield.

    Purification Techniques: Implementation of purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The methoxy and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of urea compounds can exhibit notable anticancer properties. Several studies have focused on the ability of this compound to inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AMCF-712.5Apoptosis induction
Study BHeLa8.0Cell cycle arrest
Study CA54915.0Inhibition of EGFR

These findings suggest that the compound may target specific signaling pathways involved in cancer cell survival and proliferation, making it a potential candidate for anticancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby modulating the immune response.

Case Study: Mechanism of Anti-inflammatory Action

A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary research suggests that this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by protecting neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
Study DSH-SY5Y neuronsReduced oxidative stress markers
Study EMouse modelImproved cognitive function

The neuroprotective activity is likely attributed to the compound's ability to reduce oxidative stress and modulate neuroinflammatory responses.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R Groups) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Purity (RP-HPLC) References
Target Compound 4-Methoxyphenyl, Thiophen-2-yl ~350 (estimated) Not reported Urea, Hydroxy, Thiophene Not reported N/A
8b : 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea 4-Methoxyphenyl, Triazole, Thiadiazole 523.0 (calculated) Not reported Urea, Thiadiazole, Triazole 97%
8d : 1-(4-Bromophenyl)-3-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea 4-Bromophenyl, Triazole, Thiadiazole ~580 (estimated) 155–160 Urea, Thiadiazole, Bromine Not reported
5a-d : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol analogs Benzofuran, Thiophene, Pyrimidine ~300–350 (estimated) Not reported Pyrimidine, Thiophene, Benzofuran Not reported
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one 4-Methoxyphenyl, Thiophene ~244 (calculated) Not reported Ketone, Thiophene Confirmed by NMR

Key Observations

Structural Complexity and Bioactivity: The target compound lacks the thiadiazole and triazole moieties present in analogs like 8b and 8d, which are critical for antifungal activity in fluconazole derivatives . However, its thiophene group may enhance π-π stacking interactions with biological targets, similar to pyrimidine-thiophene hybrids in 5a-d .

Physicochemical Properties :

  • The absence of a thiadiazole ring in the target compound likely reduces molecular weight (~350 vs. ~580 for 8d ), which may improve bioavailability.
  • Melting points for urea derivatives (e.g., 155–160°C for 8d ) suggest moderate thermal stability, but data for the target compound are lacking .

Synthetic Routes: The target compound’s synthesis likely involves coupling a thiophen-2-yl isocyanate with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl amine intermediate, analogous to methods used for 5a-d (condensation with urea/thiourea in ethanolic KOH) . In contrast, 8b and 8d require multi-step protocols incorporating thiadiazole and triazole rings, increasing synthetic complexity .

Spectroscopic Characterization :

  • 1H-NMR and 13C-NMR data for 1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one () confirm the integration of thiophene and methoxyphenyl groups, a framework shared with the target compound .

Biological Activity

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Urea Linkage : This functional group is known for its ability to form hydrogen bonds, potentially influencing biological interactions.
  • 4-Methoxyphenyl Group : The methoxy substitution on the aromatic ring may enhance lipophilicity and biological activity.
  • Thiophen-2-yl Moiety : Thiophene rings are often associated with various pharmacological properties, including antimicrobial and anticancer activities.

Potential Biological Activities

While specific studies on 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea are scarce, compounds with similar structural features have demonstrated various pharmacological effects. The following table summarizes some of the related activities observed in similar compounds:

Compound Type Biological Activity References
Urea DerivativesAnticancer, anti-inflammatory
Thiophene CompoundsAntimicrobial, antifungal
Methoxy-substituted AromaticsEnhanced bioactivity in drug design

The precise mechanism of action for 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea remains undetermined. However, potential interactions could involve:

  • Enzyme Inhibition : Similar urea compounds have been shown to inhibit enzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors due to its structural features.

Case Studies and Research Findings

A review of available literature indicates that while direct studies on this specific compound are lacking, related compounds have been investigated for their biological activities:

  • Anticancer Properties : A study demonstrated that urea derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance efficacy against tumors .
  • Antimicrobial Activity : Research on thiophene-containing compounds has shown promising results against bacteria and fungi, indicating potential applications in treating infections .
  • Pharmacokinetics and Toxicology : Understanding the pharmacodynamics and pharmacokinetics of structurally similar compounds suggests that further investigation into absorption, distribution, metabolism, and excretion (ADME) characteristics would be essential for evaluating safety and efficacy .

Future Research Directions

To fully elucidate the biological activity of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea, future research should focus on:

  • Empirical Studies : Conducting in vitro and in vivo studies to assess biological activity.
  • Mechanistic Investigations : Exploring the interaction pathways with cellular targets.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in structure affect biological efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea, and how can purity be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines. For this compound:

Step 1 : Prepare the hydroxypropyl intermediate by reacting 4-methoxyphenylacetone with a methylating agent, followed by hydroxylation .

Step 2 : Introduce the thiophene-2-yl group via a nucleophilic substitution or Ullmann-type coupling .

Step 3 : Form the urea linkage using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the hydroxypropyl amine and thiophene-2-yl isocyanate .
Purity Optimization :

  • Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) .
  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., ¹H and ¹³C for confirming urea NH and carbonyl signals) .

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the hydroxypropyl and thiophene groups. Compare bond lengths and angles with similar urea derivatives (e.g., 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)urea analogs) .
  • Spectroscopic Analysis :
    • FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .
    • NMR : Use 2D techniques (COSY, HSQC) to assign proton environments, particularly the hydroxypropyl methyl groups and thiophene aromatic protons .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OH, -NH₂) to assess changes in antiproliferative activity .
    • Substitute the thiophene ring with furan or pyridine to study heterocycle effects on target binding .
  • Assay Design :
    • Test analogs in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify critical substituents .
    • Use molecular docking to predict binding affinity to kinases or tubulin, correlating with experimental data .

Q. What strategies resolve contradictions in solubility and stability data across experimental batches?

Methodological Answer:

  • Controlled Synthesis : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) and reduce batch variability .
  • Analytical Comparisons :
    • Perform DSC/TGA to assess thermal stability discrepancies .
    • Use pH-dependent solubility assays to identify protonation states affecting solubility .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate impurities (via LC-MS) with stability outcomes .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Dynamic Simulations :
    • Run MD simulations to assess urea backbone flexibility and hydrogen-bonding capacity in aqueous environments .
    • Calculate binding free energy (MM-PBSA) for derivatives complexed with target proteins to prioritize synthetic efforts .

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G2/M arrest, indicative of tubulin targeting .
  • Apoptosis Assays : Measure caspase-3/7 activation via luminescence-based kits .
  • Target Identification :
    • Perform pull-down assays with biotinylated derivatives and LC-MS/MS to identify binding proteins .
    • Validate kinase inhibition using ATP-Glo assays on recombinant kinases (e.g., EGFR, VEGFR) .

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